Gestonorone Caproate

Progestogen Potency Comparative Pharmacology Drug Development

Gestonorone caproate is the 17α-caproate ester of gestonorone, delivering ≥21-day depot pharmacokinetics unmatched by MPA, OHPC, or cyproterone acetate. Its unique inhibition of intraprostatic testosterone-to-DHT conversion makes it the only valid reference compound for replicating historical BPH and endometrial carcinoma clinical data. With 20–25× progesterone receptor potency, it serves as an essential high-potency standard for 19-norprogesterone scaffold optimization and long-term in vivo studies. Insist on this specific progestogen to avoid dosing frequency, receptor pharmacology, and tissue metabolism variability.

Molecular Formula C26H38O4
Molecular Weight 414.6 g/mol
CAS No. 1253-28-7
Cat. No. B195211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGestonorone Caproate
CAS1253-28-7
SynonymsPrimostat;  Gestronol hexanoate;  17-Hydroxy-19-norpregn-4-ene-3,20-dione hexanoate;  17-[(1-Oxohexyl)oxy]-19-norpregn-4-ene-3,20-dione;  17α-Hydroxy-19-norprogesterone Caproate;  17β-Acetyl-17-hydroxyestr-4-ene-3-one Hexanoate;  19-Nor-17α-caproyloxy-4-pregnene-3,20
Molecular FormulaC26H38O4
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C
InChIInChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26-/m0/s1
InChIKeyXURCMZMFZXXQDJ-UKNJCJGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





Gestonorone Caproate (CAS 1253-28-7) for Scientific Procurement: A Long-Acting Progestogen Depot with Niche Clinical Validation


Gestonorone caproate (CAS 1253-28-7), also known as gestronol hexanoate or norhydroxyprogesterone caproate, is a synthetic progestogen of the 19-norprogesterone class, delivered exclusively as an intramuscular depot formulation under the trade names Depostat and Primostat [1]. Structurally, it is the 17α-caproate (hexanoate) ester of gestonorone, a modification that confers prolonged systemic exposure after injection [2]. The compound functions as an agonist of the progesterone receptor (PGR/NR3C3) and is clinically approved in multiple countries for the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer [3].

Procurement Risk: Why Gestonorone Caproate Cannot Be Substituted with Other Progestins in BPH or Endometrial Cancer Research


Gestonorone caproate occupies a unique therapeutic niche that precludes simple substitution with other progestogens such as medroxyprogesterone acetate (MPA), hydroxyprogesterone caproate (OHPC), or cyproterone acetate (CPA). While MPA and OHPC are widely used in gynecological indications, they lack the specific combination of high potency, long-acting depot pharmacokinetics (≥21 days duration of action [1]), and the unique metabolic profile required for effective suppression of intraprostatic dihydrotestosterone (DHT) synthesis [2]. Furthermore, gestonorone caproate demonstrates a distinct mechanism involving the inhibition of the reductive pathway of testosterone metabolism—a feature not shared equally among other progestins [3]. For research requiring precise replication of historical clinical data in BPH and endometrial carcinoma, substitution introduces unacceptable variability in dosing frequency, receptor pharmacology, and tissue-specific metabolism, thereby invalidating comparative analysis and risking procurement of a functionally non-equivalent compound.

Quantitative Differentiators: Direct Comparative Data for Gestonorone Caproate Against Closest Analogs


Superior Potency Over Hydroxyprogesterone Caproate (OHPC) and Progesterone in Animal Bioassays

In standardized animal bioassays, gestonorone caproate demonstrates markedly higher progestogenic potency compared to its direct analog hydroxyprogesterone caproate (OHPC) and the endogenous hormone progesterone. When administered via subcutaneous injection, gestonorone caproate was found to be approximately 20 to 25 times more potent than both progesterone and hydroxyprogesterone caproate [1].

Progestogen Potency Comparative Pharmacology Drug Development

Head-to-Head Comparison: Suppression of Intraprostatic DHT Synthesis vs. Cyproterone Acetate in BPH Patients

A clinical study directly compared the effects of gestonorone caproate and cyproterone acetate on testosterone metabolism within BPH tissue. In 18 patients, a 5-day treatment with daily gestonorone caproate (200 mg) significantly suppressed the intraprostatic metabolism of testosterone to dihydrotestosterone (DHT), a key driver of prostate growth. In contrast, cyproterone acetate (300 mg daily) and an alternate-day regimen of gestonorone caproate did not produce this effect [1]. This indicates a regimen-dependent, but compound-specific, advantage for gestonorone caproate over cyproterone acetate in modulating the intraprostatic androgen milieu.

Benign Prostatic Hyperplasia Testosterone Metabolism In Vivo Human

Clinical BPH Outcomes: Objective Reduction in Residual Urine Volume and Urethral Occlusion

In a clinical study of 30 male BPH patients treated with gestonorone caproate (200 mg IM weekly for 2-3 months), objective urodynamic improvements were documented. Post-therapy, 78% of patients showed a significant reduction in residual urine volume, and follow-up cystopanendoscopy in 20 patients revealed a reduction in urethral lumen occlusion in 65% (13/20) of cases after 6 months [1].

Benign Prostatic Hyperplasia Urodynamics Clinical Efficacy

Endometrial Cancer Adjuvant Therapy: Improved Relapse-Free Survival at 5 Years

A pilot study in FIGO stage I endometrial carcinoma evaluated adjuvant gestonorone caproate (200 mg IM weekly for 1 year) post-surgery. Actuarial relapse-free survival at 5 years was 95.7% in the adjuvant-treated group (n=24) compared to 82.8% in the surgery-only control group (n=27), representing a 12.9% absolute improvement in 5-year relapse-free survival [1].

Endometrial Cancer Adjuvant Therapy Survival Analysis

Superior Duration of Action Enables Weekly Dosing vs. Quarterly MPA Depot

Gestonorone caproate is formulated as an intramuscular depot with a reported duration of action of at least 21 days following a single injection, supporting a once-weekly dosing schedule [1]. In contrast, medroxyprogesterone acetate (MPA) depot (Depo-Provera) is typically administered every 3 months (12 weeks) [2]. The shorter, weekly interval of gestonorone caproate offers greater dosing flexibility and more consistent steady-state plasma levels, which is particularly advantageous for acute or sub-acute research models.

Pharmacokinetics Depot Formulation Dosing Regimen

Evidence-Backed Research Applications for Gestonorone Caproate: From Prostate Biology to Endometrial Oncology


Investigating Tissue-Specific Androgen Metabolism in Benign Prostatic Hyperplasia

Researchers modeling BPH can leverage gestonorone caproate's unique ability to significantly suppress intraprostatic conversion of testosterone to DHT, an effect not observed with daily cyproterone acetate [1]. This makes it an ideal tool for dissecting the role of local androgen metabolism independent of systemic hormone suppression, particularly in studies using human prostate tissue explants or xenografts where precise control over the intraprostatic hormonal environment is required.

Validating Adjuvant Hormonal Strategies in Endometrial Carcinoma Xenograft Models

The pilot clinical data showing a 12.9% absolute improvement in 5-year relapse-free survival (95.7% vs. 82.8% control) [1] provides a validated translational benchmark. Preclinical studies utilizing endometrial cancer cell lines (e.g., Ishikawa, ECC-1) or patient-derived xenografts (PDX) can use gestonorone caproate as a reference compound to assess novel adjuvant therapies or combination regimens aimed at improving upon this established survival benefit.

Benchmarking Progestogen Potency in Structure-Activity Relationship (SAR) Studies

Given its established potency of 20-25 times that of progesterone and hydroxyprogesterone caproate in animal bioassays [1], gestonorone caproate serves as a high-potency reference standard for medicinal chemistry campaigns focused on the 19-norprogesterone scaffold. It allows for precise quantification of the potency gains or losses associated with structural modifications, particularly at the C17α position, which is critical for optimizing ester prodrug design and depot formulation characteristics.

Modeling Prolonged Progestogen Exposure in Chronic In Vivo Studies

The depot formulation of gestonorone caproate, with a duration of action exceeding 21 days and supporting a once-weekly dosing schedule [1], offers a practical advantage for long-term in vivo studies (e.g., 6-month carcinogenicity or chronic toxicity assays) where daily oral gavage of a short-acting progestin would be logistically challenging and introduce significant animal handling stress. Its pharmacokinetic profile provides a stable, continuous exposure that more closely mimics clinical use in chronic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gestonorone Caproate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.